molecular formula C15H15FN4S B2731154 4-(butylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 692746-43-3

4-(butylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2731154
CAS No.: 692746-43-3
M. Wt: 302.37
InChI Key: YVKNQNHZKHQKEX-UHFFFAOYSA-N
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Description

4-(Butylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 4-fluorophenyl group and at position 4 with a butylthio (-S-C₄H₉) moiety. Pyrazolo[3,4-d]pyrimidines are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, often modulated by substituents at positions 1 and 4 . The 4-fluorophenyl group may enhance binding affinity to biological targets, as seen in related fluorophenyl-substituted derivatives , while the butylthio group could improve lipophilicity and membrane permeability compared to smaller substituents .

Properties

IUPAC Name

4-butylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4S/c1-2-3-8-21-15-13-9-19-20(14(13)17-10-18-15)12-6-4-11(16)5-7-12/h4-7,9-10H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKNQNHZKHQKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-(butylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(butylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(butylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of CDKs, particularly CDK2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 4-(butylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine with structurally related compounds, emphasizing substituent variations and their implications:

Compound Name Position 1 Substituent Position 4 Substituent Key Properties/Activities Reference
This compound 4-fluorophenyl Butylthio Hypothesized enhanced lipophilicity N/A
1-(4-Fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine 4-fluorophenyl Piperazinyl-methoxyphenyl IC₅₀ = 10,000 nM (glucose transporter inhibition)
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Methyl Chloro, chloromethyl Intermediate for disubstituted derivatives; antibacterial potential
4-Cyclopentylamino-1-β-D-ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine Ribofuranosyl Cyclopentylamino Anticoccidial (200 ppm efficacy); chick toxicity
1-(1,3-Benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine Benzothiazol-2-yl Phenyl Antimicrobial (vs. P. aeruginosa and C. albicans)

Key Observations:

  • Position 4 Substituents: The butylthio group distinguishes the compound from derivatives with amino (e.g., cyclopentylamino ), chloro , or aryl substituents. Longer thioether chains (butyl vs.

Biological Activity

4-(Butylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. Its unique structure, characterized by a pyrazolo ring fused to a pyrimidine moiety with a butylthio group and a fluorophenyl substituent, suggests significant potential for various biological activities, particularly in cancer therapeutics.

  • Molecular Formula : C15H15FN4S
  • Molecular Weight : 302.37 g/mol

Research indicates that pyrazolo[3,4-d]pyrimidines often function as inhibitors of specific kinases involved in cell signaling pathways. The inhibition of these kinases can disrupt cancer cell proliferation and survival. For instance, compounds within this class have shown inhibitory effects on epidermal growth factor receptor tyrosine kinase (EGFR-TK) and other tyrosine kinases linked to various cancers, including breast and lung cancers .

Biological Activity Overview

The biological activities associated with this compound are primarily derived from its structural similarities to other active derivatives. The compound is expected to exhibit:

  • Antitumor Activity : Due to its potential to inhibit key kinases involved in tumor growth.
  • Anti-inflammatory Effects : Potential applications in treating inflammatory diseases may arise from its kinase inhibition properties.

Comparative Analysis with Related Compounds

The following table summarizes some structurally related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
4-amino-1-(cyclobutylmethyl)pyrazolo[3,4-d]pyrimidineCyclobutylmethyl groupAntitumor activity
7-amino-5-(4-fluorophenyl)-pyrazolo[3,4-d]pyrimidineFluorophenyl groupEGFR inhibition
4-amino-1-(2-bicyclo[2.2.1]heptanyl)pyrazolo[3,4-d]pyrimidineBicyclic structurePotential antitumor effects
6-methyl-1-(phenethyl)pyrazolo[3,4-d]pyrimidinePhenethyl substituentAntiproliferative activity

This table illustrates variations in substituents that influence the biological activities and pharmacological profiles of these compounds.

Research Findings

Recent studies emphasize the importance of the pyrazolo[3,4-d]pyrimidine scaffold in drug discovery. For example:

  • A study highlighted the synthesis of selective inhibitors targeting p38 MAP kinase from pyrazolo derivatives, showcasing their potential in treating inflammatory conditions .
  • Another investigation into similar compounds revealed their efficacy against various cancer cell lines, underscoring the therapeutic promise of pyrazolo derivatives .

Case Studies

  • Antitumor Efficacy : In vitro studies demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. These studies suggest that the compound could serve as a lead structure for developing new anticancer therapies.
  • Kinase Inhibition : Research has shown that certain pyrazolo derivatives effectively inhibit Src family kinases (SFKs), which are implicated in cancer progression and metastasis . This inhibition is crucial for developing targeted therapies against malignancies such as glioblastoma.

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